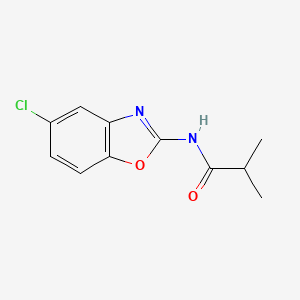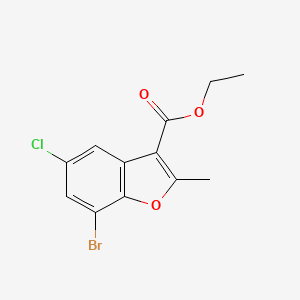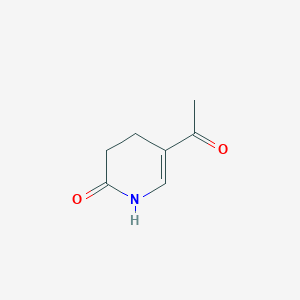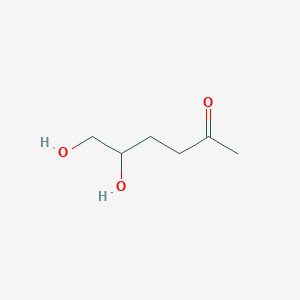
4-Oxazolidinone, 3-heptyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxazolidinone, 3-heptyl-2-thioxo- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of the oxazolidinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolidinone, 3-heptyl-2-thioxo- typically involves the reaction of heptylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Oxazolidinone, 3-heptyl-2-thioxo- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxazolidinone, 3-heptyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation or arylation can be carried out using alkyl or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Oxazolidinone, 3-heptyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Oxazolidinone, 3-heptyl-2-thioxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Pathways Involved: It interferes with the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds during protein synthesis.
Comparaison Avec Des Composés Similaires
4-Oxazolidinone, 3-heptyl-2-thioxo- can be compared with other similar compounds such as:
3-Ethyl-2-thioxo-4-oxazolidinone: This compound has a shorter alkyl chain and exhibits similar antimicrobial properties.
Linezolid: A well-known oxazolidinone antibiotic with a different substitution pattern on the ring, used clinically to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern compared to linezolid.
The uniqueness of 4-Oxazolidinone, 3-heptyl-2-thioxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63512-53-8 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-11-9(12)8-13-10(11)14/h2-8H2,1H3 |
Clé InChI |
NSFWJZWXHLAUMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C(=O)COC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


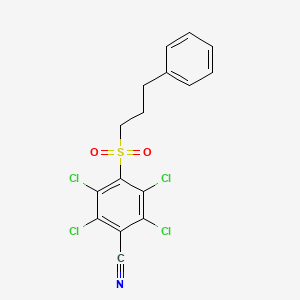
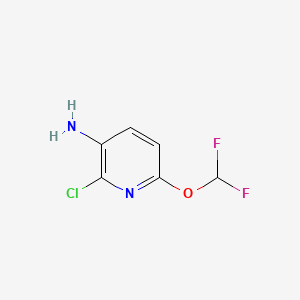
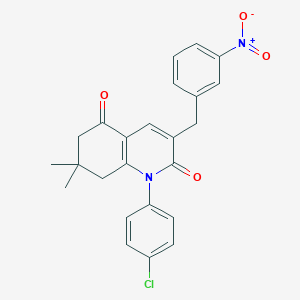
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
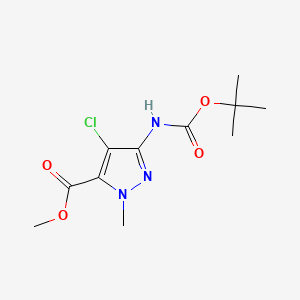
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
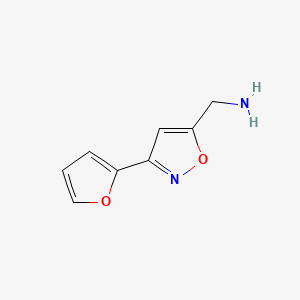
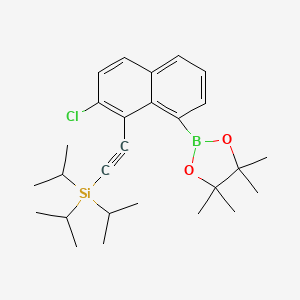

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)
